molecular formula C22H14N4O2 B10811508 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10811508
M. Wt: 366.4 g/mol
InChI Key: BAQYTZSLSKPKEK-UHFFFAOYSA-N
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Description

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural properties, which include two oxadiazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and phenyl groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H14N4O2/c1-3-8-15(9-4-1)19-23-25-21(27-19)17-12-7-13-18(14-17)22-26-24-20(28-22)16-10-5-2-6-11-16/h1-14H

InChI Key

BAQYTZSLSKPKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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